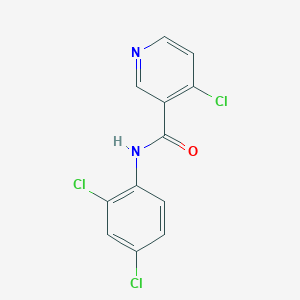![molecular formula C14H7ClF3N3O2 B3042899 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 680216-51-7](/img/structure/B3042899.png)
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
概要
説明
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring The presence of the trifluoromethoxy group adds to its unique chemical properties
作用機序
Target of Action
The primary target of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine, also known as CTEP, is the metabotropic glutamate receptor subtype mGluR 5 . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
CTEP acts as a selective allosteric antagonist of mGluR 5 . It binds to mGluR 5 with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . By binding to mGluR 5, CTEP inhibits the receptor’s activity, thereby modulating the effects of glutamate in the brain .
Biochemical Pathways
It is known that mglur 5 is involved in several important neural pathways, including those related to learning and memory, anxiety, and the perception of pain . By inhibiting mGluR 5, CTEP may affect these pathways, potentially leading to changes in these cognitive and sensory processes .
Pharmacokinetics
CTEP has been found to have a high oral bioavailability and a long duration of action . It lasts for up to 18 hours after a single dose, which gives it considerably improved properties over older mGluR 5 antagonists .
Result of Action
The molecular and cellular effects of CTEP’s action are still being researched. Studies have suggested that ctep might be useful in treating conditions associated with abnormal protein accumulation, such as parkinson’s disease . In vitro studies have shown that CTEP can reduce the accumulation of alpha-synuclein, a protein that forms aggregates in the brains of patients with Parkinson’s disease .
Action Environment
The action, efficacy, and stability of CTEP can be influenced by various environmental factors. For example, the presence of other drugs or substances that also bind to mGluR 5 could potentially affect CTEP’s efficacy . Additionally, factors such as pH and temperature could potentially affect CTEP’s stability and action . .
生化学分析
Biochemical Properties
It is known that the compound has a high oral bioavailability and a long duration of action .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclocondensation of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in neurodegenerative diseases.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving protein aggregation and neuroinflammation, providing insights into diseases like Parkinson’s and Alzheimer’s.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the chloro and trifluoromethyl groups but lacks the oxadiazole ring.
CTEP (Ro4956371): Another mGluR5 antagonist with a similar pharmacological profile.
Uniqueness
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the oxadiazole ring and the trifluoromethoxy group distinguishes it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications.
特性
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-11-7-8(5-6-19-11)12-20-21-13(22-12)9-3-1-2-4-10(9)23-14(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYXSXDCXQVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC=C3)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


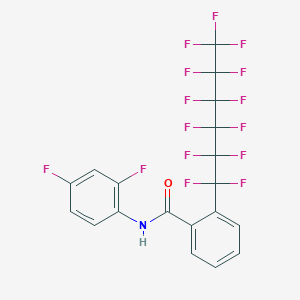
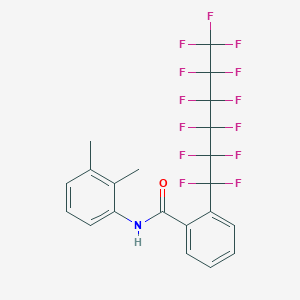
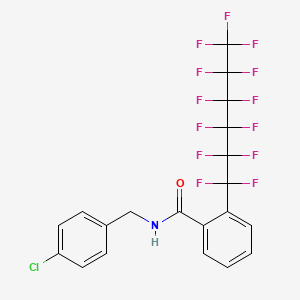
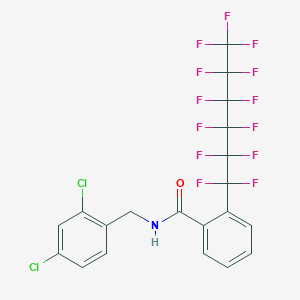
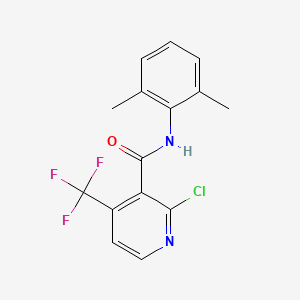
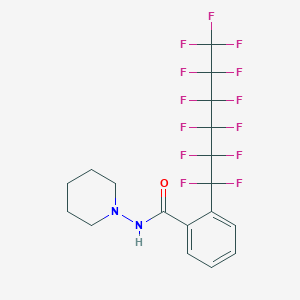
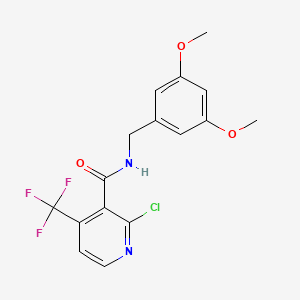

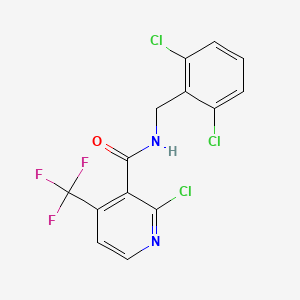
![6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide](/img/structure/B3042833.png)

![N'3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3042837.png)
